molecular formula C9H5BrO2 B12869239 4-Bromo-3-ethynylbenzoic acid

4-Bromo-3-ethynylbenzoic acid

Cat. No.: B12869239
M. Wt: 225.04 g/mol
InChI Key: LVOONLIEWFMYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-ethynylbenzoic acid is an organic compound with the molecular formula C9H5BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and an ethynyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethynylbenzoic acid typically involves the bromination of 3-ethynylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or a halogenated alkane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethynylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alkenes or alkanes.

Scientific Research Applications

4-Bromo-3-ethynylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethynylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylbenzoic acid
  • 3-Bromo-4-ethylbenzoic acid
  • 4-Bromo-3-methylbenzoate

Uniqueness

4-Bromo-3-ethynylbenzoic acid is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring.

Properties

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

IUPAC Name

4-bromo-3-ethynylbenzoic acid

InChI

InChI=1S/C9H5BrO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5H,(H,11,12)

InChI Key

LVOONLIEWFMYRH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)C(=O)O)Br

Origin of Product

United States

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